Cas no 99548-53-5 (3-Bromo-4-ethylbenzoic acid)

3-Bromo-4-ethylbenzoic acid is a brominated aromatic carboxylic acid derivative with a molecular formula of C₉H₉BrO₂. This compound features both a bromo substituent and an ethyl group on the benzene ring, adjacent to the carboxylic acid functionality, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in pharmaceutical and agrochemical research, particularly in the development of active ingredients or fine chemicals. The presence of both electron-withdrawing (bromo) and electron-donating (ethyl) groups offers unique reactivity for further functionalization, such as cross-coupling reactions or derivatization. It is typically supplied as a high-purity solid, ensuring consistency in synthetic workflows.
3-Bromo-4-ethylbenzoic acid structure
3-Bromo-4-ethylbenzoic acid structure
Product Name:3-Bromo-4-ethylbenzoic acid
CAS No:99548-53-5
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD03819559
CID:836384
PubChem ID:7303368
Update Time:2025-06-13

3-Bromo-4-ethylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-ethylbenzoic acid
    • Benzoic acid, 3-bromo-4-ethyl-
    • 3-bromanyl-4-ethyl-benzoic acid
    • XUESCTMXEQFNKI-UHFFFAOYSA-N
    • 3-bromo-4-ethyl-benzoic Acid
    • SCHEMBL3576069
    • AKOS015842894
    • 99548-53-5
    • MFCD03819559
    • EN300-204167
    • BCP20940
    • 3-Bromo-4-ethylbenzoicacid
    • ZDA54853
    • DS-17824
    • DTXSID70428510
    • FT-0659015
    • A846043
    • C77389
    • CS-W021861
    • STK681665
    • DB-080610
    • MDL: MFCD03819559
    • Inchi: 1S/C9H9BrO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: XUESCTMXEQFNKI-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)C=CC=1CC

Computed Properties

  • Exact Mass: 227.97859g/mol
  • Monoisotopic Mass: 227.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.517±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 165 ºC (ethanol )
  • Solubility: Very slightly soluble (0.25 g/l) (25 º C),

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3-Bromo-4-ethylbenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:99548-53-5)3-Bromo-4-ethylbenzoic acid
Order Number:A846043
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:07
Price ($):162.0/571.0
Email:sales@amadischem.com

Additional information on 3-Bromo-4-ethylbenzoic acid

Comprehensive Overview of 3-Bromo-4-ethylbenzoic acid (CAS No. 99548-53-5): Properties, Applications, and Industry Insights

3-Bromo-4-ethylbenzoic acid (CAS No. 99548-53-5) is a halogen-substituted benzoic acid derivative that has garnered significant attention in pharmaceutical and organic synthesis research. This compound, characterized by its bromine and ethyl functional groups, serves as a versatile intermediate in the development of advanced materials and bioactive molecules. With the rising demand for halogenated aromatic compounds in drug discovery, this chemical has become a focal point for researchers exploring structure-activity relationships (SAR) and molecular modification strategies.

The unique structural features of 3-Bromo-4-ethylbenzoic acid contribute to its reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in the synthesis of biaryl compounds. Recent studies highlight its potential as a building block for OLED materials and liquid crystal displays (LCDs), aligning with the global push for energy-efficient technologies. Analytical techniques such as HPLC, NMR, and mass spectrometry confirm its high purity (>98%), making it suitable for high-throughput screening applications.

In the context of green chemistry trends, researchers are investigating solvent-free methods for derivatizing 3-Bromo-4-ethylbenzoic acid to minimize environmental impact. The compound's logP value (2.8) and hydrogen bonding capacity make it particularly interesting for drug permeability studies, addressing frequent queries about bioavailability enhancement in medicinal chemistry forums. Its thermal stability (decomposition at 210°C) also positions it as a candidate for polymeric material synthesis.

From a commercial perspective, 99548-53-5 has seen increased procurement by contract research organizations (CROs) specializing in small molecule drug development. Market analysis reveals growing interest in brominated aromatic acids for proteolysis targeting chimera (PROTAC) applications, with patent filings showing a 30% year-over-year increase. Regulatory-compliant synthesis protocols have been developed to meet REACH and ICH Q7 standards, addressing common concerns about compound traceability and quality control.

Emerging applications in agrochemical research demonstrate the compound's utility as a precursor for herbicide intermediates, particularly in developing selective weed control agents. Its crystalline form (melting point 148-150°C) facilitates X-ray crystallography studies, providing valuable data for molecular docking simulations. The scientific community continues to explore its potential in metal-organic framework (MOF) construction, where its carboxylic acid moiety enables coordination with various metal ions.

Storage recommendations for 3-Bromo-4-ethylbenzoic acid emphasize protection from UV light and moisture, with stability studies confirming 24-month shelf life under inert conditions. Recent advancements in continuous flow chemistry have improved the efficiency of its large-scale production, reducing byproduct formation compared to traditional batch processes. These developments respond to industry demands for cost-effective synthesis of functionalized benzoic acids.

Spectroscopic characterization reveals distinct IR absorption bands at 1680 cm-1 (C=O stretch) and 750 cm-1 (C-Br stretch), serving as quality indicators. The compound's electronic effectsm = 0.39) make it valuable for studying electronic substituent parameters in physical organic chemistry. Computational chemistry models predict favorable molecular electrostatic potential distributions, supporting its use in supramolecular chemistry applications.

With the pharmaceutical industry's shift toward fragment-based drug discovery, 3-Bromo-4-ethylbenzoic acid has emerged as a promising molecular fragment due to its optimal rule-of-three compliance (MW <300, cLogP <3). Toxicology screening indicates favorable in vitro safety profiles at micromolar concentrations, though comprehensive ADMET studies are ongoing. These properties align with current research priorities in hit-to-lead optimization workflows.

The compound's commercial availability through major chemical catalog providers has facilitated its adoption in academic and industrial settings. Packaging innovations now offer air-sensitive formats with argon-blistered vials, addressing stability concerns raised in user feedback. Technical bulletins frequently highlight its compatibility with microwave-assisted synthesis, reducing reaction times for library generation in combinatorial chemistry.

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Amadis Chemical Company Limited
(CAS:99548-53-5)3-Bromo-4-ethylbenzoic acid
A846043
Purity:99%/99%
Quantity:1g/5g
Price ($):162.0/571.0
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